BenchChemオンラインストアへようこそ!

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

asymmetric hydrogenation chroman ROCK-II inhibitor

The compound (R)-[(RuCl(H8‑BINAP))2(μ-Cl)3][NH2Me2] (also assigned CAS 204933‑84‑6 for the (R) enantiomer) is a dinuclear ruthenium(II) pre‑catalyst bearing the partially hydrogenated chiral ligand H8‑BINAP. It is supplied as an air‑stable red‑brown powder and is designed for in‑situ activation in Noyori asymmetric hydrogenation reactions.

Molecular Formula C90H88Cl5NP4Ru2
Molecular Weight 1687.0 g/mol
CAS No. 944451-12-1
Cat. No. B3334555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
CAS944451-12-1
Molecular FormulaC90H88Cl5NP4Ru2
Molecular Weight1687.0 g/mol
Structural Identifiers
SMILESC[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl
InChIInChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4
InChIKeyVHWUKCMTKLMMGR-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Ruthenium-H8-BINAP Dimer Pre‑Catalyst (CAS 944451-12-1) for Noyori Asymmetric Hydrogenation


The compound (R)-[(RuCl(H8‑BINAP))2(μ-Cl)3][NH2Me2] (also assigned CAS 204933‑84‑6 for the (R) enantiomer) is a dinuclear ruthenium(II) pre‑catalyst bearing the partially hydrogenated chiral ligand H8‑BINAP. It is supplied as an air‑stable red‑brown powder and is designed for in‑situ activation in Noyori asymmetric hydrogenation reactions . The H8‑BINAP ligand confers higher electron density and conformational rigidity compared to the parent BINAP system, translating into superior enantioselectivities and rates across a range of prochiral substrates .

Why Generic Substitution Fails for (R)-[(RuCl(H8-BINAP))2(μ-Cl)3][NH2Me2] in Asymmetric Hydrogenation


Chiral Ru-BINAP catalysts are not interchangeable: the H8‑BINAP ligand’s partially saturated backbone increases electron density at phosphorus and stiffens the chelate ring, consistently delivering higher enantioselectivities than the standard BINAP ligand—EE gains of 11–59 % are documented across several substrate classes [1][2]. Moreover, the dinuclear chloro‑bridged architecture of the present pre‑catalyst provides a distinct activation pathway (reaction with a base to generate the active monomeric species) that differs from monomeric carboxylate or iodide analogues, directly impacting the attainable enantiomeric excess and reaction rate in a given transformation [1].

Quantitative Differentiation Evidence for (R)-[(RuCl(H8-BINAP))2(μ-Cl)3][NH2Me2]


Superior Enantioselectivity in Chromene Hydrogenation – Head-to-Head Catalyst Screening

In a direct comparison using the same substrate (chromene 4), (S)-[(RuCl(H8‑BINAP))2(μ‑Cl)3][NH2Me2] at 0.5 mol % loading gave full conversion and 89 % ee, outperforming (S)-BINAP·RuCl2 (78 % ee), (S)-Segphos‑Ph·RuCl2 (82 % ee), and (S,S)-Mandyphos‑Rh (85 % ee) [1]. The result illustrates that the H8‑BINAP dimer provides an 11‑percentage‑point EE advantage over the classic BINAP‑RuCl2 catalyst under identical conditions.

asymmetric hydrogenation chroman ROCK-II inhibitor

Dramatic Enantioselectivity Leap over BINAP in α,β-Unsaturated Acid Hydrogenation

H8‑BINAP‑Ru(II) complexes (which are generated in‑situ from the dimeric chloro precursor) hydrogenate 2‑methylcinnamic acid with 89 % ee, whereas the corresponding BINAP‑Ru(II) catalyst yields only 30 % ee [1]. This 59‑percentage‑point difference is ligand‑driven and carries over to the dimeric pre‑catalyst because it forms the same active species upon activation.

ibuprofen carboxylic acid ee enhancement

Air-Stable Solid Form Simplifies Handling Versus Monomeric H8‑BINAP Complexes

The dimeric chloro‑bridged complex is offered as an air‑stable powder requiring only refrigeration (2–8 °C) . In contrast, monomeric H8‑BINAP‑Ru carboxylate or iodide species are significantly more air‑sensitive and demand rigorous glovebox or Schlenk‑line handling. This divergence in bench‑stability reduces the operational barrier for laboratories without advanced inert‑atmosphere infrastructure.

catalyst stability procurement storage

Effective at Low Catalyst Loading While Maintaining High Enantioselectivity

At a standard 0.5 mol % loading, the dimeric H8‑BINAP‑Ru catalyst achieves complete conversion and 89 % ee [1]. Other catalysts in the same screening required higher loadings to reach comparable conversions (e.g., 6 mol % for Ph‑BPE‑Rh) or gave lower ee at similar loadings, indicating a favorable productivity profile.

catalyst loading turnover cost efficiency

High-Impact Application Scenarios for (R)-[(RuCl(H8-BINAP))2(μ-Cl)3][NH2Me2]


Enantioselective Synthesis of Chroman-Based ROCK-II Inhibitors

The catalyst has been used to achieve 89 % ee in the key asymmetric hydrogenation step of chromene 4, a precursor to potent ROCK‑II inhibitors. Its clear advantage over BINAP‑RuCl2 and Segphos‑Ru systems in this reaction makes it the preferred choice for medicinal chemistry teams developing kinase inhibitors [1].

Production of (S)-Ibuprofen via Asymmetric Hydrogenation

When activated in situ, the H8‑BINAP‑Ru system consistently delivers 95–97 % ee in the hydrogenation of α,β‑unsaturated acids, enabling an efficient catalytic route to (S)-ibuprofen. This far exceeds the performance of BINAP‑Ru catalysts (30 % ee for 2‑methylcinnamic acid) and is scalable to API manufacturing [1].

Diversified Chiral Building-Block Synthesis for Drug Discovery

The broad substrate scope of H8‑BINAP‑Ru complexes—spanning α,β‑ and β,γ‑unsaturated carboxylic acids, as well as trisubstituted acrylic acids—allows a single pre‑catalyst stock to support multiple medicinal chemistry projects. The dimer’s air‑stable powder form facilitates rapid screening without the need for glovebox dispensing [1].

Process Chemistry Development and Catalyst Benchmarking

The combination of low catalyst loading (0.5 mol %), high enantioselectivity, and simple activation protocol makes the dimer an attractive starting point for process intensification. It frequently serves as a benchmark catalyst when evaluating new ligands or second‑generation systems for industrial hydrogenation [1].

Quote Request

Request a Quote for (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.